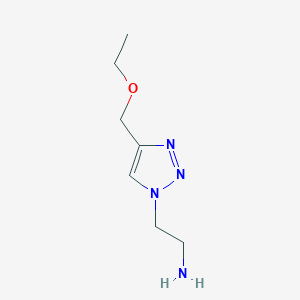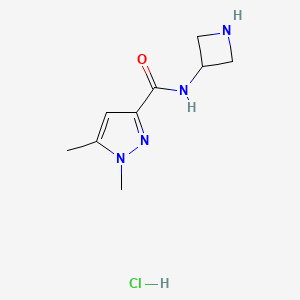
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
説明
“2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide”, also known as 5-APAP, is a chemical compound belonging to the class of pyrazolamides1. It is a white, crystalline solid that is soluble in water and other polar solvents1.
Synthesis Analysis
The synthesis of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is not explicitly mentioned in the available resources. However, it is mentioned that the compound has a low cost and ease of synthesis1.Molecular Structure Analysis
The molecular weight of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is 216.24 g/mol1. The InChI Key is SKGDHBREDPAFGT-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The specific chemical reactions involving 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide are not detailed in the available resources.Physical And Chemical Properties Analysis
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is a white, crystalline solid that is soluble in water and other polar solvents1.
科学的研究の応用
Synthesis and Coordination Chemistry
The synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, has been used in coordination chemistry. These derivatives have been explored for their potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions (Halcrow, 2005).
Antibacterial Activity
Multicomponent synthesis involving 5-aminopyrazoles, a category that includes 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, has led to novel heterocyclic scaffolds with notable antibacterial activities. This demonstrates the potential use of such compounds in addressing bacterial infections (Frolova et al., 2011).
Fluorescence Imaging
Compounds derived from 5-aminopyrazole derivatives have been utilized in creating fluorescent dyes for biological applications. These compounds exhibit high fluorescence quantum yields and have been applied in living cell imaging, indicating their utility in biological and medical imaging research (Chen et al., 2012).
Heterocyclic Scaffold for Drug Discovery
The structure of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, makes them suitable as a heteroaromatic scaffold in drug-discovery, especially for ATP competitive binding to kinase enzymes. This highlights their potential in developing cancer drug targets (Smyth et al., 2010).
Antitumor Activities
The structural framework of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide and its derivatives has been explored in the synthesis of compounds with potential antitumor activities. These compounds have shown efficacy against various cancer cell lines, indicating their significance in the field of oncological research (Wardakhan et al., 2018).
Safety And Hazards
The specific safety and hazards associated with 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide are not detailed in the available resources. However, it is mentioned that the compound has low toxicity1.
将来の方向性
Future research on 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide could include further investigations into its potential applications as an anti-inflammatory, anticonvulsant, and anti-cancer agent1.
Please note that this information is for research use only and not for human or veterinary use1. For more detailed information, you may want to refer to specific scientific literature or databases.
特性
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-9(12)6-16-10(13)4-8(15-16)7-2-1-3-14-5-7/h1-5H,6,13H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAUJQHHKTGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)




